Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate
CAS No.: 1338243-88-1
Cat. No.: VC2850267
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate - 1338243-88-1](/images/structure/VC2850267.png)
Specification
CAS No. | 1338243-88-1 |
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Molecular Formula | C16H21NO4 |
Molecular Weight | 291.34 g/mol |
IUPAC Name | methyl 4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate |
Standard InChI | InChI=1S/C16H21NO4/c1-15(2,3)21-14(19)17-16(9-10-16)12-7-5-11(6-8-12)13(18)20-4/h5-8H,9-10H2,1-4H3,(H,17,19) |
Standard InChI Key | AAHYXLNOQOLLSL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)C(=O)OC |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate features a para-substituted benzoate core with a methyl ester group at one end and a 1-aminocyclopropyl moiety at the other. The amino group is protected by a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis. The cyclopropyl ring creates a rigid, strained connection between the benzoate and the protected amine.
The molecular formula of this compound can be determined as C16H21NO4, with key functional groups including:
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Methyl ester (-COOCH3)
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Tert-butoxycarbonyl protected amine (-NH-C(=O)-O-C(CH3)3)
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Cyclopropyl ring
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Para-substituted benzene ring
Physical Properties
Based on structurally similar compounds, Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate is likely to appear as a white to off-white crystalline powder at room temperature . Related compounds are typically stored at refrigerated temperatures (4°C) to maintain stability . The molecular weight of this compound is approximately 291.35 g/mol, calculated from its molecular formula.
The compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, and dimethylformamide, with limited solubility in water, similar to other Boc-protected amino compounds .
Chemical Properties
The chemical reactivity of Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate is primarily determined by its functional groups:
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The Boc protecting group is acid-labile and can be removed under acidic conditions (typically trifluoroacetic acid or HCl in dioxane) to reveal the free amine.
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The methyl ester group can undergo hydrolysis, transesterification, or reduction reactions.
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The cyclopropyl ring introduces strain into the molecule, which can influence reactivity in certain reactions.
Synthesis Methods and Reactions
Key Reactions
Based on structurally similar compounds in the search results, potential key reactions include:
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Boc Protection: Similar to the method described for related compounds, utilizing sodium hydride in N,N-dimethylformamide (DMF) .
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Methylation Reactions: For introducing the methyl ester functionality, methyl iodide in DMF is commonly employed, similar to the procedure described for Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate .
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Cross-Coupling Reactions: Based on synthetic methods described for similar compounds, palladium-catalyzed cross-coupling reactions might be utilized to form the carbon-carbon bonds needed in the synthesis .
Comparative Analysis with Related Compounds
Structural Relationships
The table below compares Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate with structurally related compounds from the available literature:
Spectroscopic Properties
The spectroscopic characteristics of Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate can be inferred from related compounds. Key expected spectral features include:
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1H NMR Spectrum:
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Singlet at approximately δ 3.9 ppm for methyl ester protons
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Singlet at approximately δ 1.4-1.5 ppm for tert-butyl group protons
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Complex patterns for cyclopropyl protons in the range of δ 0.8-1.2 ppm
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Aromatic protons appearing as two doublets in the δ 7.2-8.0 ppm range
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NH proton as a broad singlet around δ 5.0-5.5 ppm
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13C NMR Spectrum:
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Carbonyl carbons at approximately δ 166-172 ppm
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Aromatic carbons in the range of δ 125-145 ppm
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tert-Butyl carbons at approximately δ 28 ppm (methyl groups) and δ 80 ppm (quaternary carbon)
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Methyl ester carbon at approximately δ 52 ppm
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Cyclopropyl carbons in the range of δ 15-25 ppm
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Applications and Significance
Synthetic Utility
Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate likely serves several important functions in organic synthesis:
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Building Block: The compound can function as an advanced intermediate in the synthesis of more complex molecules, particularly pharmaceuticals containing the 4-aminocyclopropylbenzoate motif.
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Orthogonal Protection: The combination of a Boc-protected amine and methyl ester allows for selective deprotection and functionalization, making it valuable in multistep syntheses requiring precise control of reactive sites.
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Conformational Probe: The cyclopropyl ring introduces geometric constraints that can be useful in structure-activity relationship studies for drug development.
Analytical Characterization
Identification Methods
For identifying and characterizing Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate, several analytical techniques would be appropriate:
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Mass Spectrometry: Expected to show a molecular ion peak at m/z 291 corresponding to the molecular weight, with characteristic fragmentation patterns including loss of the tert-butyl group (m/z 235) and the Boc group (m/z 191).
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IR Spectroscopy: Expected to show characteristic bands for:
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C=O stretching of methyl ester (~1720 cm-1)
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C=O stretching of carbamate (~1690 cm-1)
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N-H stretching (~3300-3400 cm-1)
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C-O stretching (~1150-1250 cm-1)
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HPLC/GC Analysis: Useful for determining purity and monitoring reactions involving this compound.
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